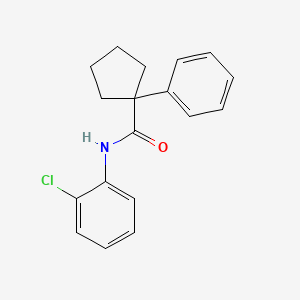
N-(2-Chlorophenyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related formamide compounds involves various chemical reactions and intermediate steps. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves characterizing the compound using X-ray diffraction and spectral analyses . Another study describes the synthesis of novel formamidine derivatives by reacting different aldehydes with 2-chloropyrimidin-4-amine . Although these methods differ from the synthesis of "N-(2-Chlorophenyl)(phenylcyclopentyl)formamide," they highlight the versatility of formamide chemistry and the potential for creating a wide range of derivatives through various synthetic routes.
Molecular Structure Analysis
The molecular structure of formamide derivatives is often non-planar, as seen in the case of N-(2,6-Diisopropylphenyl)formamide, where the phenyl ring is tilted at a significant dihedral angle with respect to the formamide group . This non-planarity can influence the compound's physical and chemical properties. X-ray diffraction and computational methods such as DFT calculations are commonly used to analyze and predict the molecular structure of these compounds .
Chemical Reactions Analysis
Formamide derivatives can undergo a range of chemical reactions. For example, the synthesis of chloramphenicol involves protecting an amino dioxane derivative as a formamido derivative, followed by nitration and acylative cleavage . These reactions demonstrate the reactivity of the formamide group and its utility in synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of formamide derivatives can be studied using various spectroscopic techniques. IR, NMR, and UV-Vis spectroscopy are commonly employed to characterize these compounds . Computational studies, including NBO and NLO properties, provide additional insights into the electronic structure and potential applications of formamide derivatives . The antimicrobial activity of some formamidine derivatives also highlights the biological relevance of these compounds .
Aplicaciones Científicas De Investigación
Novel Methods for Preparing Isocyanides
- Research demonstrates a method for converting N-substituted formamides into isocyanides using chlorophosphate compounds. This process yields various alkyl and aryl isocyanides, suggesting potential applications in synthesizing compounds with similar structures to N-(2-Chlorophenyl)(phenylcyclopentyl)formamide (Kobayashi, Saito, & Kitano, 2011).
Synthesis of Isonitriles
- Another approach details the synthesis of isonitriles from N-substituted formamides using triphenylphosphine and iodine. This method offers a convenient and efficient way to produce various isocyanides, highlighting the versatility of N-substituted formamides in synthetic chemistry (Wang, Wang, & Luo, 2014).
Copper Catalysis in N-Formylation
- Studies on copper catalysis have shown that it is possible to control the selective N-methylation or N-formylation of amines with CO2 and phenylsilane. This research may offer insights into the functionalization of amines related to N-(2-Chlorophenyl)(phenylcyclopentyl)formamide, providing pathways for synthesizing formamide derivatives (Li et al., 2018).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as other organophosphates, function primarily as antagonists of certain receptors . They interact with their targets, leading to changes in the biochemical processes within the organism .
Biochemical Pathways
Derivatives of similar compounds have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Compounds with similar structures have been found to undergo oxidative metabolism, mainly by cytochrome p450 (cyp) enzymes . The bioavailability of such compounds can be influenced by factors such as the extent of first-pass metabolism and potential pharmacokinetic drug interactions .
Result of Action
Similar compounds have been found to have a wide range of effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHVSMPCBKTHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

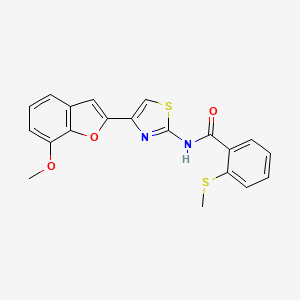

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)
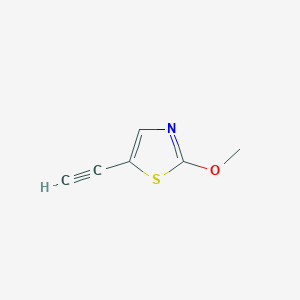
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
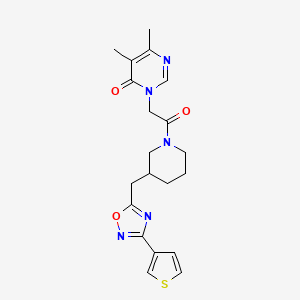
![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

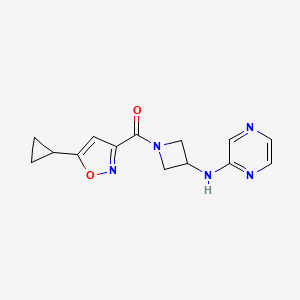
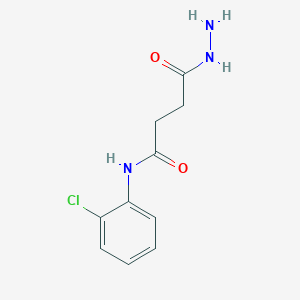
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)